molecular formula C10H20O B8724333 LZ2HR826BL CAS No. 470666-82-1

LZ2HR826BL

Cat. No.: B8724333
CAS No.: 470666-82-1
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LZ2HR826BL (CAS 7312-10-9) is a brominated benzothiophene-carboxylic acid derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Key physicochemical and pharmacological properties include:

  • Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.
  • GI Absorption: High, suggesting favorable oral bioavailability.
  • CYP Inhibition: Acts as a CYP1A2 inhibitor, which may influence drug-drug interactions.
  • Toxicity: Labeled with a "Warning" due to unspecified hazards, necessitating careful handling .

Synthesis Method: this compound is synthesized via refluxing with sulfuryl chloride (SO₂Cl₂) in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography .

Properties

CAS No.

470666-82-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R,2R)-2-tert-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

DLTWBMHADAJAAZ-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CCCC[C@H]1O

Canonical SMILES

CC(C)(C)C1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

LZ2HR826BL has numerous applications in scientific research:

Mechanism of Action

The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

The following table compares LZ2HR826BL with structurally analogous benzothiophene derivatives (similarity scores ≥ 0.85), highlighting critical differences in substituents, properties, and applications:

Compound Name (CAS if available) Molecular Formula Substituents Similarity Score TPSA (Ų) BBB Permeability CYP Inhibition Key Distinctions
This compound (7312-10-9) C₉H₅BrO₂S Br at position 7* 65.54 Yes CYP1A2 Reference compound; optimal balance of polarity and activity
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S Br at position 7 0.93 ~65.54† Likely‡ Unknown Structurally identical; potential differences in synthesis or purity
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S Br at position 6; CH₃ at 4 0.91 ~65.54† Likely‡ Unknown Methyl group increases lipophilicity (LogP↑)
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S No halogen substituents 0.89 65.54 Unconfirmed None Lower molecular weight; reduced halogen-mediated reactivity
6-Methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₂S CH₃ at position 6 0.85 65.54 Unconfirmed None Enhanced metabolic stability due to methyl group

*Assumed position based on similarity analysis.
†Estimated based on structural similarity.
‡Inferred from parent compound’s properties.

Key Research Findings

Structural and Functional Insights:
  • Methyl Group Effects: The addition of a methyl group (e.g., 6-bromo-4-methyl derivative) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • CYP1A2 Inhibition: this compound’s unique CYP1A2 inhibition distinguishes it from non-inhibitory analogs, suggesting a risk of interaction with drugs metabolized by this enzyme (e.g., clozapine, theophylline) .
Pharmacological Implications:
  • BBB Penetration: this compound’s confirmed BBB permeability positions it as a candidate for CNS-targeted therapies, unlike derivatives with unconfirmed or absent BBB penetration .
  • Toxicity Profile: The "Warning" label for this compound contrasts with insufficient toxicity data for analogs, emphasizing the need for rigorous safety profiling in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.